7-Methoxychroman-4-ol

Descripción general

Descripción

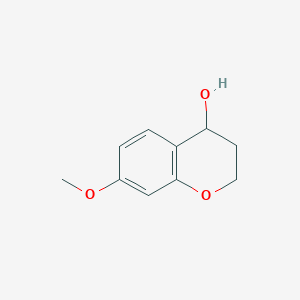

7-Methoxychroman-4-ol is a heterocyclic compound that belongs to the class of chroman derivatives. It is characterized by a chroman ring structure with a methoxy group at the 7th position and a hydroxyl group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxychroman-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with methoxy-substituted benzaldehydes in the presence of a base, such as sodium hydroxide, followed by reduction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve high-quality products.

Análisis De Reacciones Químicas

Oxidation to 7-Methoxychroman-4-one

The secondary alcohol at position 4 undergoes oxidation to form the corresponding ketone, 7-methoxychroman-4-one. This reaction is critical for accessing derivatives with enhanced biological activity or serving as intermediates in synthesis.

Reaction Conditions :

-

Oxidizing agents : Tetrapropylammonium perruthenate (TPAP)/N-methylmorpholine N-oxide (NMO) (Ley’s oxidation) .

-

Solvent : Dichloromethane or acetonitrile.

Mechanistic Insight :

The reaction proceeds via a ruthenium-mediated dehydrogenation mechanism, selectively oxidizing the alcohol without affecting the methoxy group.

Demethylation of the Methoxy Group

The methoxy group at position 7 undergoes demethylation under acidic conditions to yield 7-hydroxychroman-4-ol. This reaction is valuable for generating phenolic derivatives with increased polarity.

Reaction Conditions :

-

Temperature : 0°C to room temperature.

-

Yield : 72–85% for hindered methoxy groups in similar chromanones .

Key Observation :

Demethylation occurs preferentially at sterically hindered methoxy groups in polymethoxy-substituted chromanones .

Esterification of the Hydroxyl Group

The hydroxyl group at position 4 can be esterified to form derivatives such as acetates or benzoates, enhancing lipophilicity for pharmacological studies.

Reaction Conditions :

-

Reagents : Acetic anhydride or benzoyl chloride in pyridine.

-

Catalyst : 4-Dimethylaminopyridine (DMAP).

Example :

7-Methoxychroman-4-ol → 7-Methoxychroman-4-yl acetate.

Hydrogenation of Precursor Chromones

While not a direct reaction of this compound, its synthesis often involves the catalytic hydrogenation of 7-methoxy-4H-chromen-4-one (chromone) .

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or platinum oxide.

-

Solvent : Ethanol or ethyl acetate.

-

Pressure : 1–3 atm H₂.

Reverse Reaction :

The ketone (7-methoxychroman-4-one) can be reduced back to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes or ketones to form benzylidene derivatives, useful in synthesizing homoisoflavonoids.

Reaction Conditions :

-

Reagents : Substituted benzaldehydes in acidic or basic media.

-

Catalyst : Piperidine or acetic acid.

Example :

this compound + 4-hydroxybenzaldehyde → 3-(4-hydroxybenzylidene)-7-methoxychroman-4-ol .

Nucleophilic Substitution at the Methoxy Group

The methoxy group can be replaced under harsh conditions, though this is less common due to its poor leaving-group ability.

Reaction Conditions :

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 7-Methoxychroman-4-ol serves as a fundamental building block in organic synthesis, allowing for the creation of more complex molecules. It acts as a precursor in the synthesis of various derivatives and can be used as a ligand in coordination chemistry.

-

Chemical Reactions : The compound can undergo several chemical transformations, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones.

- Reduction : Reduction reactions can yield dihydro derivatives.

- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Biology

- Antioxidant Properties : Research indicates that this compound exhibits potential antioxidant effects by scavenging free radicals and inhibiting oxidative stress. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage in cells.

- Anti-inflammatory Activity : Studies have suggested that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Medicine

- Anticancer Potential : The compound has been investigated for its anticancer properties. A study explored novel derivatives of 7-Methoxychroman-4-one, which demonstrated cytotoxic effects against human cancer cell lines. These findings highlight its potential as a lead compound for developing new anticancer agents .

- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for the development of drugs targeting various diseases due to its diverse biological activities.

- Cosmetic and Agrochemical Applications : Its properties are also being explored for use in cosmetics and agrochemicals, where antioxidant and anti-inflammatory effects are desirable.

Case Study 1: Anticancer Activity

A study conducted by Noushini et al. focused on synthesizing novel derivatives of 7-Methoxychroman-4-one to evaluate their cytotoxic properties against cancer cell lines. The synthesized compounds showed varying degrees of efficacy, indicating that modifications to the chroman structure could enhance anticancer activity. This study exemplifies the potential of this compound derivatives in cancer chemotherapy .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of this compound has revealed promising results in models of neuronal injury. The compound's ability to reduce oxidative stress markers and inflammation points towards its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 7-Methoxychroman-4-ol involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Chroman-4-one: Lacks the methoxy group at the 7th position.

7-Hydroxychroman-4-one: Has a hydroxyl group instead of a methoxy group at the 7th position.

7-Methoxychroman-4-one: Lacks the hydroxyl group at the 4th position.

Uniqueness

7-Methoxychroman-4-ol is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and enhances its applicability in various scientific fields.

Actividad Biológica

7-Methoxychroman-4-ol, a derivative of the chroman family, is characterized by a methoxy group at the 7th position and a hydroxyl group at the 4th position of its chroman backbone. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHO

- Molecular Weight : 180.20 g/mol

- Structure : The compound features a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring.

This compound exhibits its biological activity primarily through:

- Antioxidant Activity : It scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Properties : The compound modulates signaling pathways associated with inflammation, potentially reducing inflammatory responses.

- Anticancer Potential : Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells.

Antioxidant Properties

Research has demonstrated that this compound possesses significant antioxidant capabilities:

- DPPH Scavenging Activity : It effectively reduces DPPH radicals, showcasing its potential as a natural antioxidant.

- Lipid Peroxidation Inhibition : Studies reported that it inhibits lipid peroxidation, providing protective effects against oxidative damage.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | Significant reduction in radical levels compared to controls. | |

| Lipid peroxidation assay | Inhibition rates comparable to established antioxidants like Vitamin E. |

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented:

- Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines in vitro.

Anticancer Activity

This compound has been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines indicate that it can suppress cell growth and induce apoptosis.

Case Studies

- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.

- Neuroprotection : Another case study focused on its neuroprotective effects against oxidative stress in neuronal cell lines, demonstrating reduced cell death and improved survival rates under oxidative conditions.

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis Methods : Various synthetic routes have been developed, including photoredox-catalyzed reactions that enhance yield and efficiency.

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAQMNHESUCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266493 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-79-0 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.